molecular formula C9H13Cl2N B6218065 [(2-chloro-4-methylphenyl)methyl](methyl)amine hydrochloride CAS No. 2742657-73-2

[(2-chloro-4-methylphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6218065
CAS No.: 2742657-73-2
M. Wt: 206.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chloro-4-methylphenyl)methylamine hydrochloride is an organic compound with the molecular formula C9H12Cl2N. It is a derivative of aniline, where the amine group is substituted with a methyl group and a chloromethyl group on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-methylphenyl)methylamine hydrochloride typically involves the reaction of 2-chloro-4-methylbenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of (2-chloro-4-methylphenyl)methylamine hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or secondary amines.

    Oxidation: The major product is 2-chloro-4-methylbenzoic acid.

    Reduction: The major product is 2-chloro-4-methylbenzylamine.

Scientific Research Applications

(2-chloro-4-methylphenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-chloro-4-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(2-chloro-4-methylphenyl)methylamine hydrochloride can be compared with other similar compounds such as:

    2-chloro-4-methylbenzylamine: Lacks the methyl group on the amine.

    4-methylbenzylamine: Lacks the chlorine atom.

    2-chloro-4-methylphenol: Contains a hydroxyl group instead of an amine group.

The uniqueness of (2-chloro-4-methylphenyl)methylamine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

2742657-73-2

Molecular Formula

C9H13Cl2N

Molecular Weight

206.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.